molecular formula C11H11BrN4OS B1418077 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide CAS No. 1199215-70-7

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide

Cat. No.: B1418077
CAS No.: 1199215-70-7
M. Wt: 327.2 g/mol
InChI Key: GKUWPXFDYSIXOR-UHFFFAOYSA-N
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Description

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide is a novel small molecule designed for research applications, particularly in antimicrobial and anticancer discovery. This compound features a 2-amino-1,3,4-thiadiazole scaffold, a moiety recognized for its significant and broad-spectrum pharmacological activities. The 2-amino-1,3,4-thiadiazole core is a privileged structure in medicinal chemistry due to its high aromaticity and in vivo stability, which contributes to good cell permeability and oral bioavailability in pre-clinical models . The molecule is engineered by linking this heterocycle to a 3-bromobenzamide group via an ethyl chain, a design strategy intended to probe new chemical space for bioactive agents. The 2-amino-1,3,4-thiadiazole scaffold is extensively investigated for its potent inhibitory effects against various pathogenic strains. Derivatives of this scaffold have demonstrated enhanced activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and have shown promising antifungal properties . The primary amine on the thiadiazole ring serves as a key synthetic handle for further derivatization, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies . Furthermore, the core structure has been reported to exhibit a mechanism of action involving the inhibition of inosine 5'-phosphate (IMP) dehydrogenase, a critical enzyme in the de novo biosynthesis of guanine nucleotides, which is a validated target for anticancer and antiproliferative therapies . Recent research leveraging cell painting assays has shown that novel 5-amino-1,3,4-thiadiazole hybrids can induce significant cellular morphological changes and exhibit high biological similarity to known antifungal agents and chemokine receptor inhibitors, highlighting their potential for polypharmacology . This compound is supplied for research purposes to further explore these mechanisms and applications. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4OS/c12-8-3-1-2-7(6-8)10(17)14-5-4-9-15-16-11(13)18-9/h1-3,6H,4-5H2,(H2,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUWPXFDYSIXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Amino-1,3,4-thiadiazole-2-carboxylate Derivatives

Starting Material Preparation

The synthesis begins with the formation of 5-amino-1,3,4-thiadiazole-2-carboxylate derivatives, which serve as crucial intermediates. A common approach involves cyclization of hydrazine derivatives with thiadiazole precursors under controlled conditions.

Methodology

  • Reaction Conditions: Hydrazinecarbothioamide reacts with ethyl 2-chloro-2-oxacetate in the presence of phosphorus oxychloride (POCl₃) at 70°C for 5 hours, yielding ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate with a yield of approximately 24%.

  • Operational Details: The process involves initial mixing, heating, removal of excess reagents under vacuum, followed by aqueous work-up, basification, extraction with ethyl acetate, and purification via flash chromatography.

Research Findings

  • The yield can be optimized by adjusting temperature and reaction time; however, the typical yield remains moderate, emphasizing the importance of purification steps.

Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazoles

Preparation of Amino-Substituted Thiadiazoles

  • Methodology: Alkylation of 5-amino-1,3,4-thiadiazole-2-carboxylate with alkyl halides (e.g., cyclopropylamine) in methanol at 20–70°C for 3 hours yields amino derivatives with yields around 72%.

  • Operational Details: The process involves stirring the thiadiazole with the alkylating agent, followed by purification via filtration and recrystallization.

Research Findings

  • The choice of solvent and alkyl halide influences the substitution pattern and yield.

Amide Formation with Bromobenzoyl Derivatives

Coupling of Thiadiazole Derivatives with 3-Bromobenzoyl Chloride

  • Reaction Conditions: The amino-thiadiazole intermediates are coupled with 3-bromobenzoyl chloride in pyridine at room temperature for 4–6 hours, producing the target amide with yields up to 73%.

  • Operational Details: The process involves stirring the mixture, quenching with dilute acid, extraction, washing, and chromatography for purification.

Research Findings

  • The use of pyridine as a solvent and base facilitates amide bond formation, with reaction times optimized to prevent hydrolysis or side reactions.

Final Purification and Characterization

  • The final compound is purified via preparative HPLC or silica gel chromatography, ensuring high purity suitable for biological testing.

  • Characterization involves NMR, LC-MS, and melting point analysis to confirm structure and purity.

Data Summary Table

Step Reaction Reagents Conditions Yield Notes
1 Synthesis of thiadiazole carboxylate Hydrazinecarbothioamide + ethyl 2-chloro-2-oxacetate POCl₃, 70°C, 5h 24% Purified by chromatography
2 Bromination Thiadiazole derivative + CuBr₂ acetonitrile, 20–60°C, 1.1h 87% Use of tert-butyl nitrite
3 Alkylation 5-Amino-1,3,4-thiadiazole-2-carboxylate + alkyl halide Methanol, 20–70°C, 3h 72% Recrystallization
4 Amide coupling Thiadiazole amino derivative + 3-bromobenzoyl chloride Pyridine, room temp, 4–6h 73% Purified via chromatography

Research Findings and Notes

  • The synthesis strategies emphasize mild to moderate reaction conditions, with purification steps critical for obtaining high-purity intermediates and final products.
  • The key challenges include controlling regioselectivity during bromination and optimizing yields during multi-step sequences.
  • The methods are adaptable, allowing for structural modifications to generate derivatives with varied biological activities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide can undergo various chemical reactions, including:

Biological Activity

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including its anticancer properties, mechanisms of action, and other relevant biological effects.

  • Molecular Formula : C₁₁H₁₁BrN₄OS
  • Molecular Weight : 327.20 g/mol
  • CAS Number : 1199215-70-7
  • Structure : The compound features a thiadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The following table summarizes key findings from various studies:

Study ReferenceCell Lines TestedIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)18.24 ± 7.62Induction of apoptosis
PC-3 (prostate cancer)45.81 ± 1.10Inhibition of cell proliferation
Huh7 (liver cancer)Not specifiedCytotoxicity via mitochondrial respiration inhibition
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, a crucial mechanism for eliminating malignant cells.
  • Inhibition of Proliferation : It inhibits cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent against multiple types of cancers.
  • Mitochondrial Dysfunction : Some studies indicate that thiadiazole derivatives may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) and subsequent cell death.

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its antibacterial efficacy:

Bacterial StrainActivity Observed
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Bacillus subtilisLow inhibition

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low toxicity in normal cell lines while maintaining potent activity against cancer cells .

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A recent study tested the efficacy of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 18.24 µM, demonstrating significant cytotoxic effects compared to traditional chemotherapeutics .

Case Study 2: Mechanistic Insights

Research involving molecular docking studies has suggested that this compound interacts with specific protein targets involved in cancer progression, such as EGFR (epidermal growth factor receptor). This interaction may enhance its therapeutic potential against cancers with EGFR mutations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs:

Compound Name Core Structure Key Substituents Functional Groups
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide (Target) 1,3,4-Thiadiazole 5-Amino, ethyl linker, 3-bromobenzamide Amide, Bromine
N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide (Compound 2, ) 1,3,4-Thiadiazole 5-Amino, benzamide (no ethyl linker or bromine) Amide
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-trifluoromethylphenyl)acetamide 1,3,4-Thiadiazole 5-Mercapto, 4-trifluoromethylphenylacetamide Thiol, Trifluoromethyl, Amide
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide 1,3,4-Thiadiazole 5-Amino, ethyl linker, 4-nitrobenzenesulfonamide Sulfonamide, Nitro
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[prop-2-enyl-sulfamoyl]benzamide 1,3,4-Thiadiazole 5-Ethyl, sulfamoyl linker with allyl and trifluoromethylphenyl groups Sulfamoyl, Trifluoromethyl, Allyl

Key Observations :

  • Ethyl Linker: The target compound and the sulfonamide analog share an ethyl spacer, which may enhance conformational flexibility compared to non-linked analogs like Compound 2 .
  • Bromine vs. Other Halogens/Electron-Withdrawing Groups : The 3-bromo substitution in the target contrasts with nitro (), trifluoromethyl (), and chloro () groups in analogs. Bromine’s bulkiness and hydrophobicity may improve membrane permeability but reduce solubility compared to polar groups like sulfonamide.
  • Thiol vs. Amino Groups: The mercapto-substituted analog replaces the amino group with a thiol, which could alter redox activity or metal-binding properties.
Anticancer Potential ():
  • Compound 2 () demonstrated pro-apoptotic activity and cell cycle arrest in cancer models, attributed to the 1,3,4-thiadiazole scaffold and benzamide moiety . The absence of bromine or an ethyl linker in Compound 2 suggests that these modifications in the target compound might modulate potency or selectivity.
  • The sulfamoyl benzamide derivative () includes a trifluoromethyl group and allyl-sulfamoyl linkage, which may enhance enzyme inhibition (e.g., acetylcholinesterase) but lacks direct anticancer data .
Enzyme Inhibition ():
  • Piperidine-containing thiadiazole derivatives () showed acetylcholinesterase inhibitory activity due to thioether linkages and aromatic interactions . The target compound’s bromobenzamide group may lack the electron-rich features needed for similar enzyme binding.

Physicochemical Properties

  • Solubility : Sulfonamide () and thiol () analogs may exhibit higher solubility due to polar functional groups.
  • Steric Effects : The 3-bromo substitution in the target compound introduces steric hindrance, possibly affecting binding to flat enzymatic pockets compared to smaller substituents like methyl or nitro groups.

Q & A

Q. What are the standard synthetic routes for N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide, and how is purity confirmed?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole core and subsequent coupling with a bromobenzamide derivative. For example:

  • Step 1 : Synthesis of 5-amino-1,3,4-thiadiazole intermediates via cyclization of thiosemicarbazides or condensation with aldehydes .
  • Step 2 : Alkylation or amidation reactions to attach the ethyl-bromobenzamide moiety. Purity is confirmed using TLC (thin-layer chromatography) and melting point analysis, while structural validation employs NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry .

Q. How is the molecular structure of this compound confirmed experimentally?

Key techniques include:

  • ¹H NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, NH₂ groups at δ 7.3 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weight via molecular ion peaks (e.g., m/z 311 [M+1] in EI-MS) .

Q. What analytical techniques are used to assess purity and stability under storage conditions?

  • TLC : Monitors reaction progress and detects impurities using silica gel plates .
  • HPLC : Quantifies purity and stability over time (methods require optimization for mobile phase and column selection).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency for this compound?

Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by promoting uniform heating. For example, thiadiazole cyclization under microwave conditions achieves >90% yield compared to 60–70% with conventional heating . Optimization parameters include power settings, solvent polarity, and catalyst selection.

Q. What strategies resolve discrepancies between predicted and observed spectral data?

  • Contradiction in NMR shifts : Solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomeric equilibria (e.g., thiadiazole-amino group interactions) may cause shifts. Use 2D NMR (COSY, HSQC) to clarify .
  • Mass spectrometry anomalies : Isotopic patterns (e.g., bromine’s ¹:¹ ratio at m/z 79/81) confirm elemental composition. High-resolution MS (HRMS) resolves overlapping peaks .

Q. How does X-ray crystallography contribute to structural elucidation?

Single-crystal X-ray diffraction provides absolute configuration data, bond lengths, and angles. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 6.017 Å, b = 15.312 Å) confirm molecular packing and stereochemistry . Data-to-parameter ratios >15 ensure reliability .

Q. How can computational methods optimize reaction pathways for derivatives?

  • Quantum chemical calculations : Predict transition states and energetics for cyclization or coupling steps .
  • Machine learning : Analyzes reaction databases to identify optimal conditions (e.g., solvent, temperature) for yield improvement .

Q. What modifications enhance biological activity while maintaining solubility?

  • Lipophilicity adjustments : Introduce polar groups (e.g., -OH, -COOH) to improve aqueous solubility without compromising membrane permeability .
  • Derivatization : Replace the bromine atom with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .

Q. How are reaction mechanisms (e.g., cyclization) experimentally validated?

  • Kinetic studies : Monitor intermediate formation via in-situ FTIR or UV-Vis spectroscopy.
  • Isotopic labeling : Use ¹⁵N-labeled reagents to trace nitrogen incorporation in the thiadiazole ring .

Q. How to address contradictory biological assay results across studies?

  • Dose-response reevaluation : Ensure consistency in IC₅₀ measurements (e.g., µM vs. nM ranges).
  • Control experiments : Verify assay specificity using knockout cell lines or competitive inhibitors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide

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